8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
CAS No.: 1820666-77-0
Cat. No.: VC4285483
Molecular Formula: C8H6BrClN2O2
Molecular Weight: 277.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820666-77-0 |
|---|---|
| Molecular Formula | C8H6BrClN2O2 |
| Molecular Weight | 277.5 |
| IUPAC Name | 8-bromoimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H5BrN2O2.ClH/c9-6-3-5(8(12)13)4-11-2-1-10-7(6)11;/h1-4H,(H,12,13);1H |
| Standard InChI Key | KABQECUEYWILKC-UHFFFAOYSA-N |
| SMILES | C1=CN2C=C(C=C(C2=N1)Br)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Properties
The compound’s molecular formula is C₈H₆BrClN₂O₂, with a molecular weight of 277.5 g/mol . Key structural features include:
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A fused imidazo[1,2-a]pyridine core.
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Bromine substitution at the 8-position, enhancing electrophilic reactivity.
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A carboxylic acid group at the 6-position, facilitating salt formation and derivatization.
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Hydrochloride counterion, improving solubility for pharmaceutical applications .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 8-bromoimidazo[1,2-a]pyridine-6-carboxylic acid; hydrochloride | |
| SMILES | C1=CN2C=C(C=C(C2=N1)Br)C(=O)O.Cl | |
| InChI Key | KABQECUEYWILKC-UHFFFAOYSA-N | |
| Purity | ≥95% |
X-ray crystallography and spectroscopic analyses confirm the planar bicyclic structure, with the bromine atom and carboxylic acid group occupying orthogonal positions, optimizing binding to enzymatic pockets .
Synthesis and Optimization
The synthesis involves multistep functionalization of imidazo[1,2-a]pyridine precursors:
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Bromination: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) in DMF introduces bromine at the 8-position .
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Carboxylation: Palladium-catalyzed carbonylation or hydrolysis of ester precursors (e.g., methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate) yields the carboxylic acid .
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing crystallinity and stability .
Critical Reaction Conditions:
Industrial-scale production remains challenging due to the high cost of brominating agents and palladium catalysts, though recent advances in flow chemistry suggest improved scalability .
Biological Activity and Mechanistic Insights
Anticancer Applications
In PI3Kα inhibition assays, derivatives of this compound exhibit IC₅₀ values <150 μM against T47D breast cancer cells . Mechanistically:
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Binding Affinity: The carboxylic acid group forms hydrogen bonds with Lys802 in PI3Kα’s affinity pocket .
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Cytotoxicity: Induces G1 phase arrest and apoptosis via caspase-3 activation .
Table 2: Biological Activity Profile
| Cell Line | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|
| HeLa | 142 | Caspase-3 activation | |
| T47D | 98 | PI3Kα inhibition | |
| MCF-7 | 167 | ROS generation |
Comparative Analysis with Structural Analogs
Table 3: Key Analog Comparisons
The hydrochloride salt’s improved solubility (2.8 mg/mL in water vs. 0.3 mg/mL for the free acid) makes it preferable for in vivo studies .
Physicochemical and ADME Properties
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LogP: 1.9 (hydrophilic-lipophilic balance optimized for blood-brain barrier penetration) .
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Stability: Stable at 4°C for 12 months; degrades at pH <2 via decarboxylation .
Table 4: ADME Profiling
| Parameter | Value | Method |
|---|---|---|
| Plasma Protein Binding | 89% | Equilibrium dialysis |
| Metabolic Stability | t₁/₂ = 48 min (human liver microsomes) | LC-MS/MS |
| CYP Inhibition | CYP3A4 IC₅₀ = 12 μM | Fluorescent assay |
Future Directions
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